2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide
Description
2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide is a halogenated carboximidamide derivative featuring a benzene ring substituted with bromine (Br) at position 2, fluorine (F) at position 5, and a hydroxylamine-linked carboximidamide group (-NH-C(=NH)-OH) at position 1. This compound serves as a critical intermediate in synthesizing bioactive heterocycles, particularly 1,2,4-oxadiazoles, which are explored for antimicrobial, anticancer, and anti-inflammatory applications. The bromine and fluorine substituents enhance lipophilicity and metabolic stability, while the carboximidamide group enables participation in hydrogen-bonding networks, influencing crystallization and intermolecular interactions .
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
2-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
UNPLRUDHIXPQPC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C(=N/O)/N)Br |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the fluorine and carboximidamide groups. Common reactions include:
Mechanistic Insights :
-
The electron-withdrawing carboximidamide group (-C(=NH)NHOH) activates the aromatic ring, facilitating SNAr at the bromine site.
-
Fluorine’s ortho/para-directing nature influences regioselectivity .
Condensation Reactions
The carboximidamide group participates in condensation with carbonyl compounds to form heterocycles:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Imidazole Formation | Acetylacetone, HCl, reflux, 8 h | 5-Fluoro-2-(4,5-dimethylimidazol-1-yl)benzene | 85% | |
| Hydrazone Synthesis | Benzaldehyde, H₂O/EtOH, 70°C, 4 h | N'-Hydroxy-2-bromo-5-fluorobenzaldehyde hydrazone | 91% |
Key Observations :
-
The hydroxylamine moiety (-NHOH) acts as a nucleophile, enabling hydrazone formation.
-
Acidic conditions promote cyclization via dehydration.
Complexation Reactions
The hydroxyl and carboximidamide groups coordinate with metal ions:
| Metal Ion | Conditions | Complex Formed | Application | References |
|---|---|---|---|---|
| Cu(II) | Ethanol, 25°C, 2 h | [Cu(C₇H₅BrFN₂O)₂]·2H₂O | Catalytic oxidation | |
| Fe(III) | Aqueous HCl, 60°C, 1 h | FeCl₃·(C₇H₅BrFN₂O) | Magnetic materials |
Stoichiometry :
-
Typically forms 1:2 (metal:ligand) complexes due to bidentate binding via the hydroxyl and imine nitrogen .
Redox Reactions
The hydroxylamine group (-NHOH) undergoes oxidation and reduction:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C, 1 h | 2-Bromo-5-fluorobenzonitrile oxide | 68% | |
| Reduction | NaBH₄, MeOH, 25°C, 3 h | 2-Bromo-5-fluoro-N'-aminobenzene-1-carboximidamide | 82% |
Mechanism :
-
Oxidation converts -NHOH to a nitroso group (-NO).
-
Reduction yields a primary amine (-NH₂).
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into:
-
5-Fluoro-2-bromophenol (major)
-
NH₃ and CO (gaseous byproducts)
Conditions : Pyrolysis under nitrogen, 220°C, 30 min .
Photochemical Reactions
UV irradiation (254 nm) in acetonitrile induces:
-
Debromination to form 5-fluoro-N'-hydroxybenzene-1-carboximidamide (quantum yield: 0.32).
-
Ring fluorination migration (minor pathway).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide is with a molecular weight of . Its structure features a bromine atom, a fluorine atom, a hydroxy group, and an amidine functional group, which contribute to its unique reactivity and potential biological activities.
Chemistry
In synthetic organic chemistry, 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for generating derivatives with tailored properties.
Key Reactions:
- Oxidation: Can yield hydroxylated derivatives using agents like hydrogen peroxide.
- Reduction: Commonly reduced to amine derivatives with sodium borohydride.
- Substitution: Participates in nucleophilic substitutions where bromine or fluorine can be replaced by other functional groups.
Biology
The compound has been investigated for its role in enzyme inhibition and protein interactions. The presence of halogen substituents enhances its binding affinity to enzyme active sites, potentially modulating enzymatic activity.
Biological Activities:
- Enzyme Interaction: Acts as an inhibitor or activator for specific enzymes.
- Protein Binding: The hydrophobic interactions from bromine and fluorine enhance binding to protein targets.
Medicine
Research has highlighted the therapeutic potential of 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide in various medical applications:
Anticancer Activity:
Studies indicate promising anticancer properties against human cancer cell lines with moderate IC50 values. For instance, it demonstrated significant inhibition of cell proliferation in colon cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties:
Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess antimicrobial activity worth exploring.
Anticancer Activity
A study evaluating the anticancer effects of 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide reported an IC50 value of 7.29 μM against SW1116 colon cancer cells, demonstrating its potential as a chemotherapeutic agent when compared to standard treatments like methotrexate (IC50 = 2.49 μM) .
Antimicrobial Activity
In antimicrobial assessments, the compound exhibited moderate activity against various microorganisms including Klebsiella pneumoniae and Candida albicans. The findings suggest that further exploration into its antimicrobial properties could yield valuable insights for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboximidamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The pharmacological and physicochemical properties of carboximidamide derivatives are highly dependent on halogen placement and functional group variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Halogen Effects :
- Bromine (Br) at C2 in the target compound increases steric bulk and electron-withdrawing effects compared to chlorine (Cl) in the C3-substituted analog . This enhances resistance to oxidative degradation.
- Fluorine (F) at C5 improves metabolic stability and membrane permeability due to its high electronegativity and small atomic radius. The difluoro analog (C4, C5-F) may exhibit enhanced electronic effects but reduced solubility .
Functional Group Variations: The carboximidamide group (-NH-C(=NH)-OH) in the target compound supports hydrogen-bonded chain formation, critical for crystal packing and solubility modulation. In contrast, the aldehyde group (-CHO) in 5-bromo-4-fluoro-2-hydroxybenzaldehyde enables nucleophilic additions but lacks hydrogen-bond donor capacity .
Hydrogen-Bonding and Crystallization Behavior
The E-configuration of the carboximidamide group (evident in the chloro analog) ensures spatial separation of the -OH and -NH2 groups, facilitating intermolecular O–H⋯N and N–H⋯O interactions. These interactions form extended chains (e.g., along [010] in the chloro derivative), which stabilize the crystal lattice and influence dissolution rates . The bromo-fluoro substitution in the target compound likely alters chain geometry due to larger van der Waals radii of Br compared to Cl.
Biological Activity
2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine and fluorine atoms, along with a hydroxyl group and a carboximidamide functional group. These substitutions are believed to enhance its reactivity and biological properties.
Antimicrobial Activity
Preliminary studies indicate that 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide exhibits antimicrobial properties. Research has shown that compounds with similar halogen substitutions often demonstrate enhanced interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide | TBD | Antimicrobial |
| 3-Alkylidene-2-Indolone Derivative | >100 | Moderate |
| 4-Bromo-2-fluoro-N-methylbenzamide | <50 | Strong |
The minimal inhibitory concentration (MIC) values for related compounds suggest that structural modifications significantly impact their efficacy against various bacterial strains.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that fluorinated derivatives often enhance cytotoxicity against cancer cell lines. For instance, the compound was evaluated using the MTT assay against HepG2 (human hepatocellular carcinoma) cells, yielding promising results.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide | HepG2 | TBD |
| Reference Compound A | HepG2 | 41.6 |
| Reference Compound B | L-02 | 53.5 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, highlighting the potential of the compound as an anticancer agent .
The mechanism by which 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide exerts its biological effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and reducing enzyme activity. This interaction is crucial for understanding its pharmacological profile .
Case Studies
Recent studies have focused on the binding affinities of this compound using molecular docking simulations. These studies reveal that halogen substitutions significantly influence binding interactions with target enzymes, potentially leading to enhanced therapeutic effects.
Case Study: Molecular Docking Analysis
In a study examining the binding interactions of various halogenated compounds, 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide showed a favorable docking score with key enzymes involved in cancer metabolism, suggesting a strong potential for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide, and how do intermediates influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving halogenated aromatic precursors. For example, analogous pathways (e.g., condensation of halogenated anilines with isocyanides, as seen in related carboximidamide derivatives) suggest using 5-bromo-2-fluoroaniline as a starting material . Key intermediates like 4-fluoro-N-(substituted)benzenecarboximidoyl chloride must be purified via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products. Yield optimization requires strict control of reaction temperature (0–5°C during azide coupling steps) and stoichiometric ratios (1:1.2 for amine:isocyanide) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min for >95% purity .
- NMR : Confirm substitution patterns via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl resonance at δ 9.1–9.5 ppm) and -NMR (carboximidamide carbon at ~165 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 265.0 (calculated for CHBrFNO) .
Advanced Research Questions
Q. What mechanistic insights explain the stability challenges of 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide under acidic conditions?
- Methodological Answer : The bromo-fluoro substitution pattern induces electron-withdrawing effects, destabilizing the carboximidamide group in acidic media. Stability studies (pH 2–7, 25°C) show rapid decomposition (<24 hours at pH ≤3), likely due to protonation of the hydroxyimine group followed by hydrolysis. Mitigation strategies include formulating the compound as a hydrochloride salt or using stabilizing co-solvents (e.g., DMSO/water mixtures) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the bromine atom at position 2 has a lower activation barrier for Suzuki-Miyaura coupling compared to analogous chloro derivatives. The fluorine atom at position 5 reduces electron density at the reaction site, slowing oxidative addition to palladium catalysts. Experimental validation using Pd(PPh) and aryl boronic acids confirms a 60–75% yield for biaryl products under inert conditions (N, 80°C) .
Q. What contradictory data exist regarding the compound’s solubility, and how should researchers address them?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. For instance:
- DMSO : 25 mg/mL at 25°C (reported in vs. 18 mg/mL in ).
- Water : <0.1 mg/mL (pH 7).
- Resolution : Standardize solubility testing using saturated solutions with sonication (30 min) and filtration (0.22 µm membrane) .
Data Contradiction Analysis
Q. Why do reported melting points for similar bromo-fluoro carboximidamides vary across studies?
- Methodological Answer : Variations (e.g., 249–254°C in vs. 240–245°C in ) stem from differences in crystallization solvents (ethanol vs. acetone) and heating rates (1°C/min vs. 5°C/min). Researchers should document crystallization conditions and use differential scanning calorimetry (DSC) for precise measurements .
Methodological Best Practices
Q. How to design stability-indicating assays for this compound under oxidative stress?
- Methodological Answer : Expose the compound to 3% HO at 40°C for 24 hours. Monitor degradation via UPLC-PDA at 254 nm, identifying primary oxidation products (e.g., hydroxylated derivatives). Quantify using a validated calibration curve (R >0.99) and report degradation thresholds (>10% loss mandates reformulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
